N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that features an indole moiety, a thiazolo[3,2-a]pyrimidine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazolo[3,2-a]pyrimidine ring can be synthesized through cyclocondensation reactions involving 3,4-dihydropyrimidine-2-thiones and electrophilic reagents such as α-bromo ketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency . Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the thiazolo[3,2-a]pyrimidine ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiazolo[3,2-a]pyrimidine ring can mimic purine structures, allowing it to bind to biological targets such as DNA and proteins . This interaction can lead to the inhibition of key enzymes and pathways involved in disease processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Thiazolo[3,2-a]pyrimidine Derivatives: Compounds such as 2-substituted thiazolo[3,2-a]pyrimidines have similar structural features and biological activities.
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the combination of the indole and thiazolo[3,2-a]pyrimidine moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H16N4O3S/c1-25-9-7-21-6-5-12-14(3-2-4-15(12)21)20-16(23)13-11-19-18-22(17(13)24)8-10-26-18/h2-6,8,10-11H,7,9H2,1H3,(H,20,23) |
InChI Key |
MTZVUBDRKMFRCT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=C4N(C3=O)C=CS4 |
Origin of Product |
United States |
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